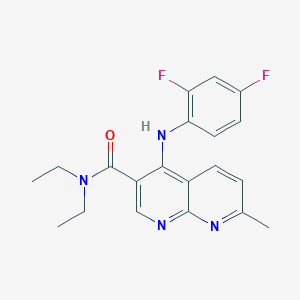

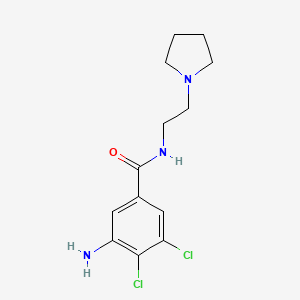

![molecular formula C21H17ClN4OS B3015372 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide CAS No. 894035-30-4](/img/structure/B3015372.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide” is a chemical compound . It is a derivative of thiazolopyrimidine, a hybrid molecule containing pyrimidine and thiazole heterocyclic rings . Thiazolopyrimidines are found in several natural products and many synthetic molecules .

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives often involves multicomponent reactions . For instance, the reaction of thiazoles with thiourea can yield hybrid molecules in excellent yield . The exact synthesis process for “this compound” is not specified in the available literature.Chemical Reactions Analysis

Thiazolopyrimidine derivatives can undergo various chemical reactions. For example, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes can lead to the formation of thiazolopyrimidinecarboxylates . The exact chemical reactions involving “this compound” are not specified in the available literature.Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been utilized in the eco-friendly synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, demonstrating its potential in green chemistry applications (Kumar & Sharma, 2017).

Anticancer Properties

- Derivatives of thiazolo[3,2-b][1,2,4]triazoles, which can be synthesized from this compound, have shown promising anticancer properties against various cancer cell lines (Lesyk et al., 2007).

Antibacterial Activity

- Thiazolo[3,2-b][1,2,4]triazole derivatives, including those similar to the compound , exhibit significant antibacterial effects against various bacterial strains (Bărbuceanu et al., 2009).

Anti-Inflammatory Activity

- Some thiazolo[3,2-b][1,2,4]triazoles show potential as anti-inflammatory agents, suggesting a possible application for N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide derivatives in this area (Tozkoparan et al., 1999).

Investigation of Chemical Reactions

- The compound has been involved in studies exploring different chemical reactions and syntheses, contributing to a broader understanding of triazole chemistry (Sun et al., 2000).

Protection Against Oxidative Stress

- Thiazolo[3,2-b][1,2,4]triazoles, including compounds structurally related to this one, have been found to offer protective effects against ethanol-induced oxidative stress in mouse models (Aktay et al., 2005).

Potential Use in Drug Discovery

- Novel thiazolo[3,2-b][1,2,4]triazole-6-ones, which can be synthesized using this compound, have shown promise as anticancer agents in vitro, indicating potential applications in drug discovery (Holota et al., 2021).

Applications in Antimicrobial and Anthelmintic Studies

- Some derivatives of thiazolo[3,2-b][1,2,4]triazoles have been explored for their antimicrobial and anthelmintic activities, suggesting the compound's utility in these research areas (Naganagowda & Padmashali, 2010).

Orientations Futures

Thiazolopyrimidines have shown promising anticancer activity against a range of cancer cell lines . This stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones . Therefore, future research could focus on the synthesis and evaluation of new thiazolopyrimidine derivatives, including “N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide”, for their potential therapeutic uses.

Mécanisme D'action

Target of Action

The compound, also known as (E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide, is a derivative of thiazole . Thiazole derivatives have been found to interact with a wide range of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives act by inhibiting the biosynthesis of prostaglandins , while others target viral hemagglutinin, a protein that ensures the ability of the virus to attach to the host cell .

Biochemical Pathways

For example, some thiazole derivatives inhibit the cyclooxygenase (COX1 and COX2) isoforms , which play a crucial role in the inflammatory response.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Analyse Biochimique

Biochemical Properties

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and apoptosis . Additionally, it binds to specific receptors on cell membranes, modulating their activity and downstream signaling cascades.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell survival and proliferation rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Additionally, this compound can interact with DNA, influencing gene expression by acting as a transcriptional regulator .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the compound’s excretion from the body. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, affecting the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its biological effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological activity.

Propriétés

IUPAC Name |

(E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4OS/c22-17-9-7-16(8-10-17)20-24-21-26(25-20)18(14-28-21)12-13-23-19(27)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEINWADTYRRDTH-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/no-structure.png)

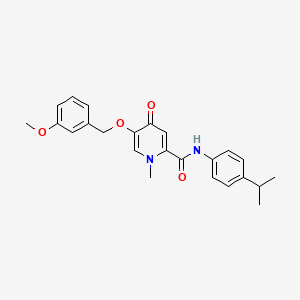

![7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B3015290.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B3015291.png)

![9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015293.png)

![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B3015296.png)

![(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine](/img/structure/B3015298.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B3015302.png)